2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
Description
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic small molecule characterized by a central ethanone scaffold. Key structural features include:
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-methylsulfonylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-21(18,19)11-6-8-16(9-7-11)14(17)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAYGNADVFTRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Starting with 2-fluorophenol, which is reacted with an appropriate halogenated ethyl ketone under basic conditions to form the 2-(2-fluorophenoxy)ethyl ketone intermediate.
This intermediate then undergoes nucleophilic substitution with 4-(methylsulfonyl)piperidine in the presence of a suitable base to yield the target compound.
Industrial Production Methods
In an industrial setting, large-scale synthesis would be optimized for yield and efficiency. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using hydrides such as sodium borohydride.
Substitution: : The compound is also prone to nucleophilic substitution due to the presence of the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: : Typically done under acidic or basic conditions.
Reduction: : Usually requires a solvent such as ethanol or methanol.
Substitution: : Often involves the use of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally involve modifications to the ethanone and piperidin-1-yl groups.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is versatile in its applications:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential role in modulating biochemical pathways.
Medicine: : Studied for its possible therapeutic effects, particularly in the field of neurology.
Industry: : Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone exerts its effects involves:
Molecular Targets: : Interacting with specific enzymes or receptors.
Pathways Involved: : Altering metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Variations : The target compound’s 4-(methylsulfonyl)piperidine group differs from sulfonylphenyl or aryl-sulfonyl substituents in analogs (e.g., ). Methylsulfonyl groups may improve solubility and reduce off-target interactions compared to bulkier aryl-sulfonyl groups.
2.2. Fluorinated Ethanol Derivatives
Fluorine substitution is a common strategy to modulate pharmacokinetics:
Key Observations :
- Fluorophenoxy vs.
- Antiparasitic Applications: Fluorinated ethanone intermediates (e.g., ) are utilized in synthesizing antiparasitic agents, suggesting possible overlapping therapeutic avenues for the target compound.
2.3. Piperidinyl/Piperazinyl Compounds with Sulfonyl Groups
Sulfonyl modifications influence electronic properties and metabolic stability:
Key Observations :
- COX-2 Inhibitor Relevance : The methylsulfonylphenyl analog () is linked to etoricoxib, suggesting the target compound’s sulfonyl-piperidine group could be explored for anti-inflammatory applications.
Biological Activity
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22FNO3S
- Molecular Weight : 345.44 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone primarily involves its interaction with various biological targets, including receptors and enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, highlighting their effectiveness against a range of bacterial strains. For instance, derivatives similar to 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone have shown significant activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .
Antifungal Activity
In addition to its antibacterial effects, the compound has been tested for antifungal activity. In vitro studies indicate that it inhibits the growth of several fungal strains, including:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 6.25 |
| Aspergillus niger | 12.5 |
| Rhizopus spp. | 50 |
These results demonstrate its potential as an antifungal agent, particularly against opportunistic pathogens in immunocompromised patients .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of piperidine derivatives similar to 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone:
- Synthesis and Characterization : A series of related compounds were synthesized using standard organic synthesis techniques, including NMR and mass spectrometry for characterization. The synthesized compounds were evaluated for their antimicrobial properties using serial dilution methods .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the piperidine and phenoxy moieties significantly influenced biological activity. For example, introducing different substituents on the phenyl ring improved antibacterial potency against Gram-positive bacteria .
- In Vivo Studies : Preliminary in vivo studies demonstrated that compounds similar to 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone exhibited promising results in animal models, reducing infection rates without significant toxicity .
Q & A
Q. Advanced
Bioisosteric Replacement : Substitute the methylsulfonyl group with sulfonamides or carbamates to modulate target affinity .
Conformational Restriction : Introduce rigid spacers (e.g., bipiperidine) to limit off-target interactions .
Proteomic Profiling : Use affinity chromatography or pull-down assays to identify off-target binding partners .
How does the introduction of fluorine and methylsulfonyl groups influence the compound's physicochemical properties?
Q. Basic
- Fluorine : Enhances lipophilicity (logP ↑ by ~0.5) and metabolic stability via C-F bond resistance to oxidation .
- Methylsulfonyl : Improves solubility (cLogP ↓ by ~0.3) and hydrogen-bonding capacity (e.g., sulfonyl-oxygen interactions with kinases) .
Key Data : - Calculated logP: 2.8 (with fluorine) vs. 3.3 (non-fluorinated analog) .
- Aqueous solubility: 45 µM (methylsulfonyl) vs. 12 µM (methyl analog) .
What computational methods are recommended to predict the binding modes of this compound with potential enzyme targets?
Q. Advanced
Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., GROMACS) .
Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations in the binding pocket .
Pharmacophore Modeling : Identify critical interaction points (e.g., fluorophenoxy as a hydrophobic anchor) using Schrödinger .
Machine Learning : Train models on kinase inhibitor datasets to predict off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
